molecular formula C25H25ClFN5O3 B2827690 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105247-37-7

2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2827690
CAS No.: 1105247-37-7
M. Wt: 497.96
InChI Key:
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Description

2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H25ClFN5O3 and its molecular weight is 497.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in various chemical synthesis processes. For instance, one study outlines the synthesis of pyrazoles and triazoles bearing a quinazoline moiety, which demonstrates the compound's role in creating structurally diverse molecules (Saad, Osman, & Moustafa, 2011). Another research discusses reactions of anthranilamide with isocyanates, which is related to the synthesis of dihydro-oxazolo and dihydro-oxazino quinazolinones, indicating the compound's utility in forming complex heterocyclic structures (Chern et al., 1988).

Pharmacological Research

In the context of pharmacological research, this compound is part of the synthesis of novel triazoloquinazolinones with benzodiazepine binding activity. Such studies are significant for developing new pharmacological agents with potential therapeutic applications (Francis et al., 1991).

Application in Cascade Cyclization Reactions

The compound also plays a role in cascade cyclization reactions. For instance, a study explores the condensation of triamino triazole with aromatic aldehydes and cycloalkanones, leading to the formation of triazoloquinazolinones (Lipson et al., 2006). This process is crucial in the synthesis of complex organic molecules and has implications in various chemical and pharmaceutical research fields.

Antagonist Properties

This compound is also involved in the study of derivatives of the triazoloquinazoline adenosine antagonist, where it is used to explore the affinity and selectivity of these derivatives for different receptor subtypes. This is particularly important in the development of selective drugs for various therapeutic applications (Kim, Ji, & Jacobson, 1996).

Fluorescence and Photophysical Properties

The compound also finds application in the study of UV-light induced domino type reactions, contributing to the synthesis of nitrogen ring junction quinazolines with unique photophysical properties. This is significant for the development of new materials with potential applications in optics and electronics (Palaniraja & Roopan, 2015).

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClFN5O3/c1-2-12-30-23(34)17-11-10-15(22(33)28-16-6-3-4-7-16)13-21(17)32-24(30)29-31(25(32)35)14-18-19(26)8-5-9-20(18)27/h5,8-11,13,16H,2-4,6-7,12,14H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBBCQBSBOGVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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